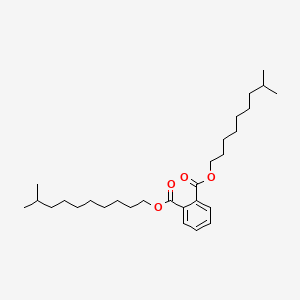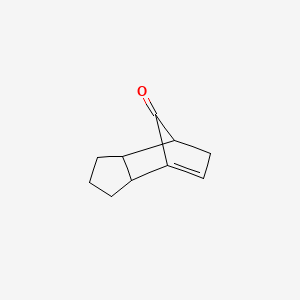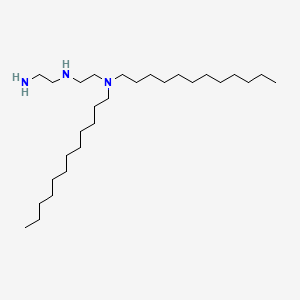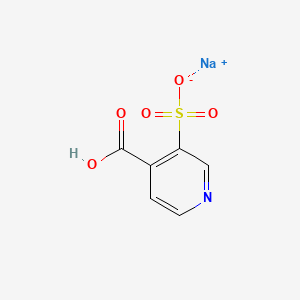
Sodium hydrogen 3-sulphonatoisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen 3-sulphonatoisonicotinate is a chemical compound with the molecular formula C6H4NNaO5S. It is known for its unique structure, which includes a sulfonate group attached to an isonicotinic acid moiety. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 3-sulphonatoisonicotinate typically involves the sulfonation of isonicotinic acid. The process begins with the reaction of isonicotinic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonated product is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hydrogen 3-sulphonatoisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Various substituted isonicotinic acid derivatives.
Applications De Recherche Scientifique
Sodium hydrogen 3-sulphonatoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium hydrogen 3-sulphonatoisonicotinate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways and exert its effects through multiple mechanisms.
Comparaison Avec Des Composés Similaires
- Sodium hydrogen 4-sulphonatoisonicotinate
- Sodium hydrogen 2-sulphonatoisonicotinate
- Sodium hydrogen 3-sulphobenzoate
Comparison: Sodium hydrogen 3-sulphonatoisonicotinate is unique due to its specific sulfonate group position on the isonicotinic acid ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the position of the sulfonate group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
51591-64-1 |
|---|---|
Formule moléculaire |
C6H4NNaO5S |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
sodium;4-carboxypyridine-3-sulfonate |
InChI |
InChI=1S/C6H5NO5S.Na/c8-6(9)4-1-2-7-3-5(4)13(10,11)12;/h1-3H,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Clé InChI |
PCGVTMOFALRHHB-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=CC(=C1C(=O)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



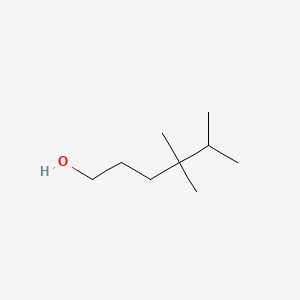
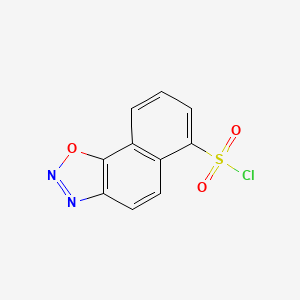
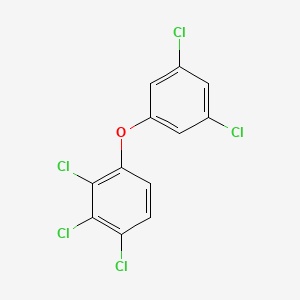
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

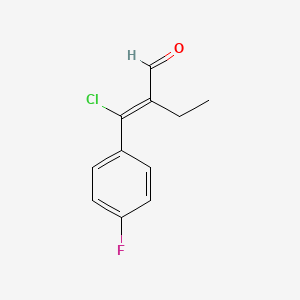
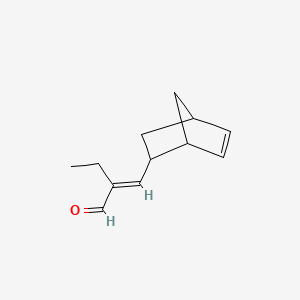
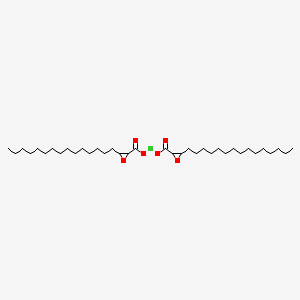
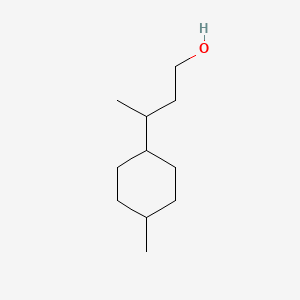
![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
